molecular formula C39H40NO2PS B13649108 (R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13649108
M. Wt: 617.8 g/mol
InChI Key: QJYMSQMBMNSAOT-FZXGYKHYSA-N
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Description

®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a diphenylphosphanyl group, a xanthene core, and a sulfinamide moiety. These structural features contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

The synthesis of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the xanthene core, the introduction of the diphenylphosphanyl group, and the incorporation of the sulfinamide moiety. Common synthetic routes include:

    Formation of the Xanthene Core: This step often involves the condensation of appropriate aromatic aldehydes with phenols under acidic conditions to form the xanthene structure.

    Introduction of the Diphenylphosphanyl Group: This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, using diphenylphosphine as a reagent.

    Incorporation of the Sulfinamide Moiety: This step typically involves the reaction of the xanthene-diphenylphosphanyl intermediate with a sulfinamide reagent under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and advanced catalytic systems.

Chemical Reactions Analysis

®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide moiety can be oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The diphenylphosphanyl group can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and hydride donors for reduction. Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phosphanyl compounds.

Scientific Research Applications

®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique catalytic properties.

    Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or as imaging agents in diagnostic techniques.

    Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.

Mechanism of Action

The mechanism by which ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation, oxidation, and carbon-carbon bond formation. The molecular targets and pathways involved include metal centers in enzymes and catalytic systems, where the compound’s unique structure allows for specific interactions and reactivity.

Comparison with Similar Compounds

Similar compounds to ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide include:

    Triphenylphosphine: A widely used ligand in coordination chemistry, but lacks the xanthene and sulfinamide moieties.

    Xanthene-based Ligands: These compounds share the xanthene core but may have different substituents, affecting their reactivity and applications.

    Sulfinamide Ligands: Compounds with sulfinamide groups but without the diphenylphosphanyl and xanthene components.

The uniqueness of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of these functional groups, providing a versatile and reactive ligand for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C39H40NO2PS

Molecular Weight

617.8 g/mol

IUPAC Name

N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C39H40NO2PS/c1-27-17-13-14-22-30(27)35(40-44(41)38(2,3)4)31-23-15-24-32-36(31)42-37-33(39(32,5)6)25-16-26-34(37)43(28-18-9-7-10-19-28)29-20-11-8-12-21-29/h7-26,35,40H,1-6H3/t35-,44?/m0/s1

InChI Key

QJYMSQMBMNSAOT-FZXGYKHYSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)NS(=O)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)NS(=O)C(C)(C)C

Origin of Product

United States

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